Product packaging for 6-Mercaptopurine Monohydrate(Cat. No.:CAS No. 6112-76-1)

6-Mercaptopurine Monohydrate

Cat. No.: B000223
CAS No.: 6112-76-1
M. Wt: 170.20 g/mol
InChI Key: WFFQYWAAEWLHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Mercaptopurine monohydrate (6-MP) is a purine analog and antimetabolite that serves as a critical tool in biochemical and pharmacological research. As a precursor to active thioguanine nucleotide metabolites, it primarily functions by incorporating into DNA and RNA, disrupting nucleic acid synthesis and inhibiting the proliferation of rapidly dividing cells. Its core research value lies in the study of acute lymphoblastic leukemia (ALL) maintenance therapy and the investigation of autoimmune diseases such as Crohn's disease and ulcerative colitis. The compound acts as a prodrug, requiring intracellular activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form thioinosinic acid (TIMP). TIMP and its metabolites, including 6-thioguanine triphosphate (6-TGTP) and 6-methylmercaptopurine, inhibit multiple enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). This inhibition depletes the cellular pool of adenine and guanine nucleotides. Furthermore, the incorporation of thiopurine nucleotides into DNA and RNA leads to replication errors and apoptosis, while the inactivation of the Rac1 signaling pathway in T-lymphocytes contributes to its observed immunosuppressive effects. Researchers should note that the metabolic pathways and efficacy of 6-mercaptopurine are significantly influenced by genetic polymorphisms in enzymes like thiopurine S-methyltransferase (TPMT) and NUDT15, making it a valuable compound for pharmacogenetic studies. This compound is supplied as a yellow crystalline powder and is insoluble in water. It should be stored at 2-8°C, protected from light and moisture. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4S.H2O<br>C5H6N4OS B000223 6-Mercaptopurine Monohydrate CAS No. 6112-76-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dihydropurine-6-thione;hydrate
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InChI

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
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InChI Key

WFFQYWAAEWLHJC-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2.O
Source PubChem
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Molecular Formula

C5H4N4S.H2O, C5H6N4OS
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Related CAS

50-44-2 (Parent)
Record name Mercaptopurine [USP:INN:BAN:JAN]
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Molecular Weight

170.20 g/mol
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Physical Description

6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992)
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992)
Record name SID57260342
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CAS No.

6112-76-1
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Record name 6-Mercaptopurine monohydrate
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Record name Mercaptopurine [USP:INN:BAN:JAN]
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Record name 1,7-dihydro-6H-purine-6-thione hydrate (1:1)
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Melting Point

586 °F (decomposes) (NTP, 1992)
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Molecular Mechanisms of Action and Cellular Biology

Cellular Uptake and Intracellular Anabolism

6-Mercaptopurine (B1684380) (6-MP) is a prodrug, meaning it is inactive in its initial form and requires intracellular conversion to exert its therapeutic effects. nih.govbccancer.bc.ca Its journey from an extracellular molecule to an active cytotoxic agent involves a series of complex cellular uptake and metabolic processes.

The activation of 6-mercaptopurine is critically dependent on the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). drugbank.comchemicalbook.com 6-MP, being a purine (B94841) analog structurally similar to hypoxanthine (B114508) and guanine (B1146940), competes with these natural purines for HGPRT. drugbank.comwikipedia.orghemonc.org This enzyme catalyzes the conversion of 6-MP into its first active metabolite, thioinosine monophosphate (TIMP), a nucleotide analog. nih.govbccancer.bc.capatsnap.com This conversion is a pivotal step, as the inability of tumor cells to perform this transformation can lead to resistance to the drug. wikipedia.org The reaction is also dependent on the cellular availability of 5-phospho-D-ribose-1-pyrophosphate (PRPP). nih.govchemicalbook.com

A crucial part of 6-MP's mechanism involves its conversion to thioguanine nucleotides (TGNs), which are considered the primary active metabolites responsible for its therapeutic effects. sbgh.mb.carupahealth.comresearchgate.net This conversion is a multi-step process. TIMP is first converted to thioxanthosine monophosphate (TXMP) by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govpharmgkb.orgresearchgate.net Subsequently, TXMP is converted to thioguanosine monophosphate (TGMP) by guanosine (B1672433) monophosphate synthetase (GMPS). nih.govpharmgkb.orgresearchgate.net TGMP is then further phosphorylated to form thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), which are collectively known as thioguanine nucleotides (TGNs). nih.govbccancer.bc.ca These TGNs can be incorporated into DNA and RNA, leading to cytotoxicity. rupahealth.comashpublications.org

The entry of 6-mercaptopurine into cells is not solely a passive process. nih.gov Studies have shown that carrier-mediated active transport plays a significant role. nih.gov This is evidenced by the fact that transport is inhibited at low temperatures (0°C) but facilitated at physiological temperatures (37°C). nih.gov Furthermore, the transport appears to be partially dependent on sodium, suggesting the involvement of both sodium-dependent and sodium-independent transporters. nih.gov

The multidrug resistance-associated protein 4 (MRP4), an ATP-binding cassette (ABC) transporter, is implicated in the efflux of 6-MP and its metabolites from cells. nih.govnih.govnih.govplos.org Overexpression of MRP4 has been associated with resistance to 6-MP in leukemia cells, as it actively pumps the drug out of the cell, reducing its intracellular concentration and efficacy. nih.govmdpi.comfrontiersin.org Conversely, inhibition of MRP4 can enhance the sensitivity of cancer cells to 6-MP. plos.orgnih.gov

To overcome challenges like poor solubility and bioavailability, 6-mercaptopurine has been formulated into nanomedicines, such as those using poly(lactide-co-glycolide) (PLGA). nih.govtandfonline.comtandfonline.com These nanomedicine formulations can alter the cellular uptake mechanism of 6-MP. Instead of relying solely on transporters, they can enter cells through endocytosis, an energy-dependent process. nih.gov

Research indicates that the endocytosis of 6-MP nanomedicines can occur through various pathways, including those mediated by caveolae/lipid rafts, caveolin, and micropinocytosis. nih.govnih.gov Once inside the cell, these nanoparticles undergo intracellular trafficking, a process that can be influenced by the endoplasmic reticulum-Golgi complex, late endosomes-lysosomes, and microtubules. nih.govresearchgate.net This approach can lead to increased intracellular accumulation of the drug. nih.gov The schematic below illustrates the synthesis and proposed intracellular trafficking pathway of a dopamine-modified hyaluronic acid-based coordination polymer nanoparticle carrying 6-MP, highlighting receptor-mediated endocytosis and subsequent drug release. mdpi.com

Schematic illustration of the synthesis, self-assembly, and intracellular trafficking pathway of HA-DOP-Cu-MP coordination polymer nanoparticles. The intracellular trafficking pathway includes receptor-mediated endocytosis, reduction-triggered coordination polymer nanoparticle disassembly, and drug release. GSH, glutathione.

Active Transport Mechanisms (e.g., MRP4 Transporter)

Interference with Purine Metabolism Pathways

The cytotoxic effects of 6-mercaptopurine and its metabolites stem from their ability to interfere with the normal synthesis and interconversion of purines, which are essential building blocks for DNA and RNA. drugbank.comwikipedia.orgsketchy.com This interference occurs through multiple mechanisms.

The active metabolites of 6-MP, primarily TIMP and its methylated form, methylthioinosinate (MTIMP), inhibit several key enzymes in the de novo purine synthesis pathway. drugbank.compatsnap.com One of the main targets is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in this pathway. wikipedia.orgpatsnap.com By inhibiting this enzyme, 6-MP effectively shuts down the production of new purine nucleotides. patsnap.com

Furthermore, TIMP competitively inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), further depleting the pool of purine nucleotides available for nucleic acid synthesis. drugbank.comwikipedia.org The incorporation of thioguanine nucleotides (TGNs) into DNA and RNA also disrupts their structure and function, leading to cell cycle arrest and apoptosis. patsnap.comrupahealth.com Studies have shown that 6-MP can lead to a significant reduction in intracellular ATP levels, inducing energetic stress in proliferating T cells. nih.gov

Inhibition of De Novo Purine Synthesis

The metabolites of 6-mercaptopurine are potent inhibitors of the de novo pathway for purine ribonucleotide synthesis. wikipedia.orgeuropa.euchemicalbook.comrndsystems.comadooq.com This inhibition disrupts the production of adenine (B156593) and guanine, the building blocks of DNA and RNA, ultimately halting cell growth and division. wikipedia.org

A primary target of 6-mercaptopurine's active metabolites is the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). wikipedia.orgchemicalbook.comcaymanchem.com This enzyme catalyzes the first and rate-limiting step in the de novo purine synthesis pathway. wikipedia.orgcaymanchem.comselleckchem.com The active metabolites of 6-mercaptopurine, namely thioinosine monophosphate (TIMP) and methylthioinosine monophosphate (mTIMP), are known to inhibit PRPP amidotransferase. sterimaxinc.comwikipedia.orgeuropa.eufda.gov By blocking this crucial enzyme, 6-mercaptopurine effectively shuts down the production of purines, leading to a deficiency of the necessary components for DNA and RNA synthesis. wikipedia.orgchemicalbook.com

Metabolite Enzyme Target Effect
Thioinosine monophosphate (TIMP)PRPP AmidotransferaseInhibition of de novo purine synthesis. sterimaxinc.comwikipedia.orgfda.gov
Methylthioinosine monophosphate (mTIMP)PRPP AmidotransferaseInhibition of de novo purine synthesis. sterimaxinc.comwikipedia.orgfda.gov

Inhibition of Purine Nucleotide Interconversions

In addition to blocking the initial step of purine synthesis, 6-mercaptopurine metabolites also interfere with the interconversion of purine nucleotides, further disrupting the balance of these essential molecules. wikipedia.orgeuropa.euchemicalbook.com

The intracellular nucleotide metabolite of 6-mercaptopurine, thioinosine monophosphate (TIMP), is a key inhibitor of several reactions involving inosinic acid (IMP). sterimaxinc.comwikipedia.orgchemicalbook.comfda.gov Specifically, TIMP inhibits the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate. sterimaxinc.comwikipedia.orgchemicalbook.comfda.gov This blockage limits the availability of precursors for the synthesis of guanine monophosphate (GMP) and AMP, further contributing to the disruption of nucleic acid synthesis. chemicalbook.com

Another significant mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH) by methyl-TIMP (meTIMP), an active metabolite of 6-mercaptopurine. patsnap.com IMPDH is a crucial enzyme for the synthesis of guanosine nucleotides. patsnap.compharmgkb.orgplos.org By inhibiting IMPDH, meTIMP reduces the proliferation of T and B lymphocytes, which are key components of the immune response. patsnap.com Some of the mercaptopurine is converted to thioguanylic acid (TGMP) through the actions of IMPDH and xanthylate (XMP) aminase. sterimaxinc.comwikipedia.orgfda.gov

Metabolite Enzyme Target Effect
Methyl-TIMP (meTIMP)Inosine Monophosphate Dehydrogenase (IMPDH)Inhibition of guanosine nucleotide synthesis. patsnap.com
IMP to XMP and AMP Conversions

Incorporation into Nucleic Acids and Cytotoxic Effects

A major contributor to the cytotoxic effects of 6-mercaptopurine is the incorporation of its thioguanine nucleotide metabolites into the genetic material of cells. medsafe.govt.nzsterimaxinc.comeuropa.eu

Integration of Thioguanine Nucleotides into DNA and RNA

6-mercaptopurine is ultimately converted to thioguanine nucleotides (TGNs), which are then incorporated into both DNA and RNA. medsafe.govt.nzsterimaxinc.comwikipedia.orgeuropa.eu The primary active metabolites are thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dGTP), which are integrated into RNA and DNA, respectively. pharmgkb.orgpatsnap.com The incorporation of these fraudulent bases into the nucleic acid chains leads to structural deformities and disrupts their normal function. chemicalbook.comcancer.gov This interference with the integrity and synthesis of DNA and RNA is a key factor in the cell death caused by 6-mercaptopurine. wikipedia.orgchemicalbook.comrndsystems.comadooq.com Studies have shown that radiolabeled mercaptopurine can be recovered from DNA as deoxythioguanosine. sterimaxinc.comwikipedia.orgfda.gov The incorporation of thioguanine into RNA can also impair protein synthesis and cellular metabolism. patsnap.com

Thioguanine Nucleotide Incorporated Into Cytotoxic Effect
Thioguanosine triphosphate (TGTP)RNADisrupts RNA synthesis and function. pharmgkb.orgpatsnap.com
Deoxythioguanosine triphosphate (dGTP)DNACauses DNA mispairing and strand breaks. patsnap.comcancer.gov

Disruption of DNA Structure and Function

The primary cytotoxic mechanism of 6-mercaptopurine involves the incorporation of its metabolites, such as 6-thioguanosine, into DNA. cancer.govnih.gov This integration disrupts the normal structure and function of the DNA molecule. The presence of thiopurine bases in the DNA strand can lead to structural distortions and mismatches. Studies have shown that 6-MP can induce photoinduced DNA damage through the generation of reactive oxygen species (ROS), which can cause nicks in the DNA strands. plos.org The incorporation of these fraudulent bases makes the DNA susceptible to damage and can trigger cellular repair mechanisms that, if overwhelmed, lead to cell death. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

By disrupting DNA integrity and synthesis, 6-mercaptopurine triggers cellular stress responses that can lead to cell cycle arrest and programmed cell death, or apoptosis. nih.govresearchgate.net Studies in various cell lines have demonstrated that 6-MP can induce an accumulation of cells in the G2/M and S phases of the cell cycle. researchgate.netnih.gov This cell cycle arrest is often mediated by the p53 tumor suppressor protein, which is activated in response to DNA damage. nih.gov If the DNA damage is irreparable, the cell is directed towards apoptosis. oncotarget.comjst.go.jp Research has shown a time-dependent increase in apoptotic cells following treatment with 6-MP. oncotarget.comresearchgate.net This induction of apoptosis is a critical component of its anticancer activity. ebi.ac.uk

Immunomodulatory Mechanisms

Beyond its direct cytotoxic effects, 6-mercaptopurine exhibits significant immunomodulatory properties, primarily by targeting lymphocytes.

Inhibition of Lymphocyte Proliferation

A cornerstone of 6-MP's immunosuppressive action is its ability to inhibit the proliferation of lymphocytes, the key cells of the adaptive immune system. oncotarget.com Lymphocytes are particularly dependent on the de novo pathway for purine synthesis, making them highly susceptible to the effects of 6-MP. oncotarget.com By inhibiting this pathway, 6-MP effectively starves lymphocytes of the necessary building blocks for DNA replication, thereby preventing their clonal expansion in response to antigenic stimulation. wikipedia.orgoncotarget.com This leads to a reduction in both T-cell and B-cell mediated immunity. nih.gov

Modulation of Signaling Pathways (e.g., PI3K/mTOR pathway)

Recent research has highlighted the role of 6-mercaptopurine in modulating intracellular signaling pathways that are crucial for immune cell function and survival. nih.gov Notably, 6-MP has been shown to impact the PI3K/Akt/mTOR signaling cascade. nih.govpharmacompass.com In some contexts, 6-MP can prevent the activation of this pathway, which is involved in cell proliferation, survival, and metabolism. pharmacompass.com In leukemic T-cells, 6-MP exposure leads to a rapid decrease in intracellular ATP, activating AMP-activated protein kinase (AMPK) and subsequently inhibiting mTOR. oncotarget.comnih.govebi.ac.uk This inhibition of mTOR, a central regulator of cell growth and proliferation, contributes to the antiproliferative and pro-apoptotic effects of 6-MP on lymphocytes. oncotarget.comnih.govebi.ac.uk The PI3K/Akt/mTOR pathway is known to be crucial for the function of hematopoietic cells, and its dysregulation is implicated in malignancies like acute myeloid leukemia. nih.gov

Table 1: Summary of 6-Mercaptopurine's Cellular Effects

Cellular Process Effect of 6-Mercaptopurine Key Mediators
DNA Structure Incorporation of thiopurines, potential for DNA damage. cancer.govplos.org 6-thioguanosine, Reactive Oxygen Species (ROS). cancer.govplos.org
DNA Replication Inhibition of DNA polymerase, halting of DNA synthesis. cancer.gov Thioguanine nucleotides. nih.gov
Transcription Impeded RNA synthesis. oncotarget.comnih.gov Thioguanine nucleotides. nih.gov
Cell Cycle Arrest in G2/M and S phases. researchgate.netnih.gov p53. nih.gov
Apoptosis Induction of programmed cell death. oncotarget.comjst.go.jp DNA damage response pathways. oncotarget.com
Lymphocyte Proliferation Inhibition of clonal expansion. oncotarget.com Depletion of purine nucleotides. oncotarget.com
Immune Signaling Interference with T-cell activation. nih.gov Inhibition of Rac1. nih.gov
Metabolic Signaling Inhibition of the PI3K/Akt/mTOR pathway. nih.govpharmacompass.com AMPK activation, mTOR inhibition. oncotarget.comnih.govebi.ac.uk

Energetic Failure in Proliferating T Cells

The antimetabolite 6-mercaptopurine (6-MP) exerts significant antiproliferative effects on T lymphocytes by inducing a state of energetic failure. nih.govwilddata.cnnih.gov This process is initiated by the drug's primary mechanism: the inhibition of de novo purine synthesis. nih.govnih.govebi.ac.uk By interfering with the production of new purines, 6-MP disrupts the synthesis of essential molecules like DNA, RNA, and proteins, ultimately leading to apoptosis (programmed cell death). nih.govnih.govebi.ac.uk A critical consequence of this interference is a profound impact on the metabolic reprogramming that is essential for the growth and proliferation of cells, particularly cancer cells and activated T lymphocytes. nih.govnih.govoncotarget.com

Proliferating T cells, much like cancer cells, shift their metabolism towards aerobic glycolysis to produce not only ATP but also the necessary biosynthetic precursors for rapid growth. nih.govoncotarget.com 6-MP disrupts this metabolic state by triggering a cascade of events that culminates in a cellular energy crisis.

Detailed Research Findings:

Research conducted on leukemic T cells (Jurkat T cell line) provides a comprehensive model for understanding the metabolic consequences of 6-MP exposure. nih.govwilddata.cnoncotarget.com Studies show that exposing these cells to 6-MP leads to a rapid and significant depletion of intracellular adenosine (B11128) triphosphate (ATP) content. oncotarget.comresearchgate.net This reduction is observed as early as two hours after exposure and becomes progressively more severe over time. oncotarget.com The depletion is not limited to ATP; levels of adenosine diphosphate (ADP) and adenosine monophosphate (AMP) are also significantly reduced after prolonged incubation. oncotarget.com

This drop in nucleotide pools triggers an energetic stress response, primarily through the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govnih.govresearchgate.net Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.govwilddata.cnebi.ac.uk The inhibition of the AMPK/mTOR pathway has further downstream effects, including the reduced expression of critical transcription factors like hypoxia-inducible factor 1α (HIF-1α) and Myc. nih.govnih.govoncotarget.com These factors are instrumental in promoting the metabolic shift towards glycolysis and glutaminolysis required for cell proliferation. nih.govoncotarget.com

Table 2.4.4.1: Effect of 6-Mercaptopurine (50 µM) on Jurkat T Cell Viability and Apoptosis

Time Point Viability Reduction (vs. Control) Apoptotic Cells
24 hours Significant Reduction Time-dependent increase
48 hours ~30% ~30%
72 hours Further Significant Reduction Continued increase

Data synthesized from studies on Jurkat T cells. oncotarget.comresearchgate.net

Table 2.4.4.2: Impact of 6-Mercaptopurine on Cellular Energetics and Metabolism in T Cells

Parameter Observation Consequence
Nucleotide Pools Rapid and significant decrease in intracellular ATP, ADP, and AMP. oncotarget.com Activation of the energy sensor AMPK. nih.govnih.gov
Metabolic Checkpoints Inhibition of mTOR activity; Decreased protein expression of HIF-1α and Myc. nih.govoncotarget.com Reduced transcription of genes for glycolysis and glutaminolysis. oncotarget.com
Metabolic Fluxes Strong decrease in glycolytic and glutaminolytic fluxes. nih.govwilddata.cnnih.gov Global shutdown of glucose metabolism and energetic failure. oncotarget.com
Cellular Fate T cell cycle arrest and increased apoptosis. nih.govresearchgate.net Inhibition of T cell proliferation. nih.gov

This table summarizes the key molecular events following 6-MP exposure in proliferating T cells. nih.govnih.govoncotarget.com

Metabolic Pathways and Pharmacogenomics

Thiopurine S-Methyltransferase (TPMT) Pathway

The TPMT pathway is a principal route for the metabolic inactivation of 6-mercaptopurine (B1684380). wikipedia.orgresearchgate.netnih.gov This enzyme catalyzes the S-methylation of 6-MP and its metabolites, thereby influencing the amount of active drug available. wikipedia.orgnih.gov

Role in Inactivation to Methylmercaptopurine (MMP) and Methylthioinosine Monophosphate (mTIMP)

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that plays a critical role in the metabolism of thiopurine drugs by catalyzing their S-methylation. researchgate.netnih.gov This process converts 6-mercaptopurine (6-MP) into inactive metabolites, primarily 6-methylmercaptopurine (B131649) (6-MMP). wikipedia.orgbccancer.bc.ca This methylation step is a crucial inactivation pathway, as it prevents 6-MP from being converted into its active, cytotoxic metabolites, the thioguanine nucleotides (TGNs). wikipedia.org

Furthermore, TPMT is also involved in the methylation of thioinosine monophosphate (TIMP), an intermediate metabolite of 6-MP, to form methylthioinosine monophosphate (mTIMP). wikipedia.orgpharmgkb.orgdrugbank.com While the methylation of the parent drug 6-MP is an inactivation step, the formation of mTIMP contributes to the cytotoxic effects of 6-MP. pharmgkb.org Specifically, mTIMP is a potent inhibitor of de novo purine (B94841) synthesis, a key pathway for the production of nucleotides necessary for DNA and RNA synthesis. nih.govpharmgkb.org

Genetic Polymorphisms of TPMT and Clinical Implications

The gene encoding for Thiopurine S-methyltransferase (TPMT) exhibits significant genetic polymorphism, which leads to variable enzyme activity among individuals. researchgate.netnih.gov These genetic variations have profound clinical implications for patients undergoing treatment with 6-mercaptopurine.

Approximately 1 in 300 individuals are homozygous for non-functional TPMT alleles, resulting in complete enzyme deficiency. acco.org Around 10-11% of the population is heterozygous, carrying one variant and one normal allele, which leads to intermediate TPMT activity. nih.govgastrotraining.com The majority of the population, about 90%, has two normal or "wild-type" alleles, resulting in high TPMT activity. acco.org

These genetic differences directly impact the metabolism of 6-mercaptopurine. Individuals with low or absent TPMT activity are unable to effectively inactivate the drug through methylation. acco.orgdroracle.ai Consequently, a larger proportion of 6-mercaptopurine is shunted towards the formation of active thioguanine nucleotides (TGNs). acco.org This can lead to the accumulation of TGNs to toxic levels, increasing the risk of severe, life-threatening myelosuppression (bone marrow suppression). nih.govdroracle.aihee.nhs.uk

Conversely, individuals with very high TPMT activity may metabolize 6-mercaptopurine too rapidly, leading to lower levels of active TGNs and potentially reducing the therapeutic efficacy of the drug. ageb.be Therefore, TPMT genotyping or phenotyping is often performed prior to initiating thiopurine therapy to identify patients at risk for toxicity and to guide dosing decisions. droracle.aihee.nhs.uk

Impact on TGN Levels and Myelosuppression

The activity level of Thiopurine S-methyltransferase (TPMT) has a direct and inverse relationship with the intracellular concentrations of thioguanine nucleotides (TGNs), the active metabolites of 6-mercaptopurine. nih.govacco.org Lower TPMT activity leads to a greater accumulation of TGNs, while higher TPMT activity results in lower TGN levels. acco.org This is because with reduced TPMT-mediated inactivation, more of the parent drug is available for conversion to its active cytotoxic form. nih.govacco.org

Individuals with deficient or intermediate TPMT activity are at a significantly higher risk of developing myelosuppression, a serious side effect characterized by a decrease in the production of blood cells in the bone marrow. nih.govdroracle.ainih.gov This increased risk is a direct consequence of the elevated TGN levels. nih.govacco.org A meta-analysis has shown that patients with intermediate TPMT activity have a significantly increased odds ratio of developing leukopenia (a form of myelosuppression) compared to those with normal TPMT activity. nih.gov Similarly, patients with two variant TPMT alleles (deficient activity) have a very high risk of myelotoxicity. nih.gov

It is important to note, however, that while TPMT deficiency is a major risk factor, it only accounts for about a quarter of all cases of myelosuppression during thiopurine treatment. gbcbiotech.com Therefore, even with normal TPMT activity, monitoring for myelosuppression remains crucial. gastrotraining.com

TPMT Phenotype and Associated Clinical Characteristics

TPMT PhenotypeGenotypeApproximate Population FrequencyTGN LevelsRisk of Myelosuppression
Normal/High ActivityTwo functional alleles (e.g., 1/1)~90% acco.orgLowerNormal risk acco.org
Intermediate ActivityOne functional and one non-functional allele (heterozygous)~10-11% nih.govgastrotraining.comIncreased pharmgkb.orgIncreased risk nih.govgbcbiotech.com
Low/Deficient ActivityTwo non-functional alleles (homozygous)~0.3% acco.orggastrotraining.comGreatly increased acco.orgpharmgkb.orgHigh risk of severe myelosuppression nih.govdroracle.ai

Xanthine (B1682287) Oxidase (XO) Pathway

The Xanthine Oxidase (XO) pathway represents another major route for the metabolism of 6-mercaptopurine, leading to its inactivation. nih.govnih.gov This pathway is particularly important in the liver and intestines. nih.gov

Catabolism to 6-Thiouric Acid

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of 6-mercaptopurine (6-MP) to its inactive metabolite, 6-thiouric acid. nih.govsbgh.mb.cayoutube.com This metabolic conversion is a significant pathway for the elimination of 6-MP. nih.gov The process occurs sequentially, with 6-MP first being metabolized to 6-thioxanthine (B131520), which is then further converted to 6-thiouric acid by XO. nih.gov In human liver cytosol, it has been shown that both aldehyde oxidase (AO) and XO are involved in the initial step to 6-thioxanthine, while XO and xanthine dehydrogenase (XDH) are responsible for the final conversion to 6-thiouric acid. nih.govresearchgate.net This catabolic process by XO contributes to the extensive first-pass metabolism of orally administered 6-MP, which can result in low oral bioavailability of the drug. nih.gov

Drug Interactions with Xanthine Oxidase Inhibitors (e.g., Allopurinol)

The co-administration of 6-mercaptopurine (6-MP) with xanthine oxidase (XO) inhibitors, such as allopurinol (B61711), leads to a significant drug interaction. youtube.comdrugs.com Allopurinol inhibits the activity of XO, the enzyme responsible for the catabolism of 6-MP to the inactive metabolite 6-thiouric acid. youtube.comdrugs.comebmconsult.com This inhibition of XO blocks a major metabolic inactivation pathway for 6-MP. drugs.comebmconsult.com

As a result, a larger fraction of the administered 6-MP is shunted towards the alternative metabolic pathway catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to increased production of the active thioguanine nucleotides (TGNs). ebmconsult.comnih.gov Studies have shown that allopurinol pretreatment can lead to a nearly five-fold increase in the peak plasma concentration and area under the curve of oral 6-MP. drugs.com This potentiation of 6-MP's effects can increase the risk of severe bone marrow suppression and other toxicities if the 6-MP dose is not appropriately reduced. drugs.com Therefore, when 6-MP is given concurrently with an XO inhibitor, a substantial dose reduction of 6-MP is generally required. drugs.comhpra.ie

Interestingly, the combination of a thiopurine with an XO inhibitor can also be used therapeutically to overcome thiopurine resistance in patients who preferentially metabolize the drug towards inactive methylated metabolites. nih.gov

Inosine (B1671953) Triphosphatase (ITPA) Pathway

Inosine triphosphatase (ITPA) is a crucial "house-cleaning" enzyme that prevents the accumulation of non-standard purine nucleotides, such as inosine triphosphate (ITP), within the cell. mdpi.complos.org It catalyzes the hydrolysis of ITP to inosine monophosphate (IMP), thereby safeguarding the integrity of RNA and DNA synthesis. plos.orgresearchgate.netnih.gov In the context of 6-mercaptopurine metabolism, after 6-MP is converted to its thio-analog of IMP (thioinosine monophosphate or TIMP), it can be further phosphorylated to thioinosine triphosphate (TITP). researchgate.netresearchgate.net ITPA acts on this metabolite, converting TITP back to TIMP, which can prevent the accumulation of potentially toxic nucleotide analogs. researchgate.netnih.gov

Genetic polymorphisms in the ITPA gene can lead to reduced or deficient ITPase enzyme activity. tandfonline.comnih.gov The most studied variant is c.94C>A (p.Pro32Thr, rs1127354), which is associated with a significant reduction in ITPase activity. mdpi.comnih.govildcare.nl Individuals heterozygous for this variant typically exhibit about 25% of the normal enzyme activity, while those homozygous for the variant have virtually no activity. mdpi.comildcare.nl Another variant, IVS2+21A>C (rs7270101), also contributes to ITPase deficiency. plos.orgnih.gov

The mechanism by which the c.94C>A polymorphism leads to enzyme deficiency is thought to involve the disruption of an exonic splicing silencing element, resulting in the incorrect splicing of the messenger RNA (mRNA). mdpi.comnih.gov This altered splicing leads to structural changes in the enzyme, rendering it less active or inactive. ildcare.nlnih.gov

Deficiency in ITPase can lead to the accumulation of 6-MP metabolites, specifically methylated ITP derivatives like methylthioinosine triphosphate (MeTITP). pharmgkb.org One study noted an association between the ITPA 94C>A variant and increased levels of methylmercaptopurine metabolites, which are linked to hepatotoxicity. pharmgkb.org While the precise clinical significance is still debated, the accumulation of these unusual metabolites due to ITPA polymorphisms is a key factor contributing to the variability in patient responses to 6-mercaptopurine. tandfonline.comildcare.nlresearchgate.net

ITPA VariantEffect on Enzyme ActivityConsequence
c.94C>A (p.Pro32Thr) Heterozygotes: ~25% activity; Homozygotes: ~0% activity. mdpi.comildcare.nlReduced ability to hydrolyze thioinosine triphosphate (TITP), potentially leading to accumulation of methylated metabolites. pharmgkb.org
IVS2+21A>C Contributes to ITPase deficiency. nih.govAssociated with missplicing of exon 3, leading to reduced enzyme function. nih.gov

Interindividual Variability in Metabolism

The metabolism of 6-mercaptopurine is characterized by substantial variability among individuals, which can significantly impact both the drug's effectiveness and its toxicity profile. tandfonline.comnih.govuspharmacist.com This variability is largely attributed to genetic polymorphisms in the key enzymes responsible for its activation and inactivation. tandfonline.comfrontiersin.org The three principal enzymes are thiopurine S-methyltransferase (TPMT), nudix hydrolase 15 (NUDT15), and inosine triphosphatase (ITPA). nih.govnih.govnih.gov

Thiopurine S-methyltransferase (TPMT): This enzyme is central to one of the main inactivation pathways of 6-MP, converting it to 6-methylmercaptopurine (6-MMP) and its subsequent nucleotide forms (6-MMPNs). pharmgkb.orgsbgh.mb.ca Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity. medscape.comsynnovis.co.uk Individuals with intermediate TPMT activity (heterozygotes) accumulate higher levels of the active 6-thioguanine (B1684491) nucleotides (6-TGNs) compared to those with normal activity. oup.com Patients with deficient TPMT activity (homozygous for non-functional alleles) are at a very high risk of severe, life-threatening myelosuppression due to extreme accumulation of 6-TGNs. medscape.comsynnovis.co.ukoup.com Conversely, very high TPMT activity may lead to preferential production of 6-MMPN, which is associated with liver toxicity. tandfonline.com

Nudix Hydrolase 15 (NUDT15): More recently discovered as a critical determinant of thiopurine tolerance, NUDT15 dephosphorylates the active metabolite thioguanosine triphosphate (TGTP), converting it to the less toxic thioguanosine monophosphate (TGMP). nih.govpnas.orgnih.gov Loss-of-function variants in the NUDT15 gene, such as the common c.415C>T (p.Arg139Cys) variant in Asian populations, prevent this inactivation step. nih.govmdpi.com This leads to increased levels of active 6-TGNs, resulting in a high risk of severe myelosuppression and other toxicities. nih.govnih.govfrontiersin.org

Inosine Triphosphatase (ITPA): As discussed, variants in ITPA can lead to the accumulation of modified thiopurine nucleotide metabolites. pharmgkb.org While its role was initially considered less critical than TPMT, studies have shown that ITPA polymorphisms can contribute to 6-MP intolerance, particularly in certain populations. nih.govfrontiersin.org

The interplay between these enzymes creates a complex metabolic landscape. For example, a patient's gender can also influence metabolite levels, with some studies showing that females have a higher ratio of 6-MMPN to 6-TGN concentrations. tandfonline.com The pharmacokinetics of 6-MP can also be influenced by non-genetic factors like food intake. nih.gov

EnzymeFunction in 6-MP MetabolismConsequence of Deficient ActivityKey Variants
TPMT Inactivates 6-MP by methylation to 6-MMP. pharmgkb.orgsbgh.mb.caAccumulation of active 6-TGNs, high risk of myelosuppression. medscape.comoup.comTPMT*2, *3A, *3C. tandfonline.com
NUDT15 Inactivates active TGTP by dephosphorylation. nih.govpnas.orgAccumulation of active 6-TGNs, high risk of myelosuppression, especially in Asians. nih.govnih.govc.415C>T (p.Arg139Cys). mdpi.com
ITPA Hydrolyzes ITP and its thio-analogs (TITP). plos.orgnih.govAccumulation of modified metabolites (e.g., MeTITP), potential for toxicity. pharmgkb.orgc.94C>A, IVS2+21A>C. plos.org

Pharmacogenomic Biomarkers and Personalized Therapy

The significant interindividual variability in 6-mercaptopurine metabolism, driven by genetic factors, has paved the way for the use of pharmacogenomic biomarkers to guide therapy. frontiersin.orgtci-thaijo.org This approach aims to personalize treatment by predicting a patient's response and risk of toxicity based on their genetic profile, thereby optimizing efficacy and minimizing adverse effects. pnas.orgpfmjournal.org

The most well-established and clinically implemented pharmacogenomic biomarkers for 6-mercaptopurine therapy are variants in TPMT and NUDT15. nih.govtci-thaijo.org

TPMT Genotyping/Phenotyping: Pre-treatment testing for TPMT status is a prime example of pharmacogenetics in clinical practice. medscape.compnas.org Individuals identified as having intermediate or deficient TPMT activity can be given reduced doses of 6-mercaptopurine from the start, mitigating the risk of severe myelosuppression. uspharmacist.comoup.com About 10% of Caucasians have intermediate activity, while 0.3% have complete deficiency. uspharmacist.com The TPMT2, TPMT3A, and TPMT*3C alleles account for the vast majority of cases of decreased enzyme activity. tandfonline.com

NUDT15 Genotyping: The discovery of NUDT15 variants as a major cause of thiopurine intolerance, especially in Asian and Hispanic populations, has led to its rapid adoption as a key biomarker. nih.govpnas.orgbohrium.com The NUDT15 c.415C>T variant, for instance, is strongly associated with severe leukopenia. mdpi.com Genotyping for this and other NUDT15 risk alleles allows for preemptive dose adjustments in susceptible individuals. nih.govtci-thaijo.org

While the clinical utility of TPMT and NUDT15 testing is clear, the role of ITPA genotyping is still being evaluated. tandfonline.comildcare.nlresearchgate.net Although some studies have linked ITPA variants to adverse reactions, others have found the association to be less consistent. mdpi.comtandfonline.comnih.gov However, in certain populations, particularly where TPMT and NUDT15 variants are less common, testing for ITPA polymorphisms may provide additional valuable information for personalizing therapy. nih.govfrontiersin.org Studies suggest that combining the genotyping of TPMT, NUDT15, and ITPA can provide a more comprehensive prediction of 6-mercaptopurine intolerance. nih.govfrontiersin.org

Ultimately, a comprehensive pharmacogenetic model that integrates variants from multiple genes, including TPMT, NUDT15, and ITPA, holds the most promise for truly personalized 6-mercaptopurine therapy. nih.govbohrium.com

Preclinical and Translational Research

In Vitro Cytotoxicity Studies

In the realm of preclinical research, in vitro cytotoxicity studies are fundamental to elucidating the anticancer potential of a compound. These studies, conducted on various cancer cell lines, provide initial insights into a drug's efficacy and mechanism of action. For 6-mercaptopurine (B1684380) (6-MP), a purine (B94841) analogue, such investigations have been pivotal in establishing its role as a chemotherapeutic agent.

6-Mercaptopurine has demonstrated significant cytotoxic effects against various human leukemia cell lines. In a study involving the human T-cell leukemia Jurkat cell line, 6-MP was shown to significantly reduce cell viability in a dose-dependent manner. dovepress.com The pro-apoptotic effect of 6-MP was also observed, indicating its ability to induce programmed cell death in leukemia cells. dovepress.com Another study highlighted that in Jurkat cells, the cytotoxicity of 6-MP is linked to the inhibition of de novo purine synthesis, a critical pathway for cancer cell proliferation. nih.gov

The murine leukemia cell line L1210 has also been extensively used to study the effects of 6-MP. Research has shown that 6-MP inhibits the proliferation of L1210 cells. nih.gov Furthermore, the combination of 6-MP with other agents, such as a tumor vaccine, has been shown to enhance the antitumor effects in L1210-bearing mice, suggesting a synergistic relationship that boosts the immune response against leukemia cells. nih.gov

Cell LineKey FindingsReference
Jurkat (Human T-cell leukemia)Dose-dependent reduction in cell viability; induction of apoptosis. dovepress.com
L1210 (Murine leukemia)Inhibition of cell proliferation; enhanced antitumor effect when combined with a tumor vaccine. nih.govtandfonline.com
WEHI-3 (Murine leukemia)Cell viability reduced to less than 20% at a concentration of 30 μg/mL after 72 hours. nih.gov

While 6-mercaptopurine is primarily known for its efficacy in treating leukemias, its cytotoxic effects have also been evaluated in various solid tumor cell lines.

Sarcoma: In vivo experiments have demonstrated that 6-mercaptopurine exhibits strong anticancer efficacy against murine S-180 sarcoma. frontiersin.org

Adenocarcinoma: Studies on adenocarcinoma cell lines have yielded mixed but informative results. In a study comparing the effects of 6-MP on human hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7) cell lines, HepG2 cells were found to be more susceptible to the cytotoxic effects of 6-MP. scialert.net At a concentration of 100 µM, the viability of HepG2 cells was reduced to 19.50%, whereas MCF-7 cells remained at 55.41% viability. scialert.net This suggests a differential sensitivity to 6-MP among different types of adenocarcinomas. Another study confirmed the cytotoxic effects of 6-MP on the hepatocarcinoma (HEP3G) cell line, with nanoparticle formulations of the drug showing significantly higher cytotoxicity than pure 6-MP. nih.gov

A549 (Lung Carcinoma): The human lung cancer cell line A549 has also been a subject of investigation. While some studies have indicated that 6-MP alone has limited activity against A549 cells, with an IC50 over 150 µM, its combination with other compounds, such as bismuth(III), has been shown to significantly enhance its anticancer activity. jst.go.jp In contrast, another study found that 6-MP-loaded nanostructured lipid carriers increased the cytotoxicity in A549 cells. samipubco.com The sensitivity of A549 cells to 6-MP has been linked to the expression of the enzyme methylthioadenosine phosphorylase (MTAP), with MTAP-deficient cells showing higher sensitivity. nih.gov

Cell LineTumor TypeKey FindingsReference
S-180Sarcoma (murine)Strong in vivo anticancer efficacy. frontiersin.org
HepG2Hepatocellular CarcinomaHigh susceptibility to 6-MP; 19.50% viability at 100 µM. scialert.net
HEP3GHepatocarcinomaNanoparticle formulations of 6-MP showed significantly higher cytotoxicity than the pure drug. nih.gov
MCF-7Mammary AdenocarcinomaLower susceptibility to 6-MP; 55.41% viability at 100 µM. scialert.net
A549Lung CarcinomaLimited activity alone (IC50 > 150 µM), but enhanced when combined with other agents or in nanoparticle formulations. Sensitivity is influenced by MTAP expression. nih.govjst.go.jpsamipubco.com

Human Leukemia Cell Lines

In Vivo Animal Models

Following promising in vitro results, the efficacy of 6-mercaptopurine has been further evaluated in various in vivo animal models. These studies provide a more comprehensive understanding of the drug's behavior in a complex biological system.

The L1210 murine leukemia model has been instrumental in demonstrating the in vivo antileukemic activity of 6-mercaptopurine. nih.gov Treatment with 6-MP has been shown to prolong the life span of mice bearing L1210 leukemia. nih.gov The combination of 6-MP with a tumor vaccine induced the production of antitumor effector cells in the spleen and peritoneal cavity of L1210-bearing mice, leading to an augmented therapeutic response. nih.gov Another study showed that co-administration of levamisole (B84282) with a 6-mercaptopurine derivative resulted in a marked decrease in the total peritoneal cell count in DBA/2 mice with L1210 leukemia. aacrjournals.org

Beyond its application in oncology, 6-mercaptopurine has been investigated for its immunosuppressive properties in autoimmune disease models. In a study on experimental immune thyroiditis in guinea pigs, 6-MP was shown to depress delayed hypersensitivity to thyroglobulin and the development of thyroiditis. nih.govnih.gov The immunosuppressive effects were observed as long as the compound was administered. nih.govscispace.com Even when treatment was initiated after the onset of thyroiditis, 6-MP led to the suppression of delayed hypersensitivity and a reduction in the cellular infiltration of the thyroid gland. nih.govscispace.com

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug. In rhesus monkeys, following an intravenous bolus, 6-mercaptopurine exhibited a mean half-life of 2.9 hours and an apparent volume of distribution of 3.00 L/kg. nih.gov The concentration of 6-MP in the cerebrospinal fluid was found to parallel that in the plasma during the post-distributive phase. nih.gov

In rats, the pharmacokinetics of 6-MP were found to be age-dependent. nih.gov The total distribution volume increased with age, while the relative volume of distribution decreased from 1019 ml/kg in 2-week-old rats to 317 ml/kg in adult rats. nih.gov Pharmacokinetic studies in rats have also shown that co-administration of methotrexate (B535133) can significantly increase the peak plasma concentration and area under the curve of 6-MP. researchgate.net

Animal ModelParameterFindingReference
Rhesus MonkeyMean Half-life (t1/2)2.9 hours nih.gov
Apparent Volume of Distribution (Vd)3.00 L/kg nih.gov
RatRelative Volume of Distribution (delta)Age-dependent: 1019 ml/kg (2-week-old) vs. 317 ml/kg (adult) nih.gov
Interaction with MethotrexateIncreased Cmax and AUC of 6-MP researchgate.net

Autoimmune Models (e.g., Experimental Immune Thyroiditis in Guinea Pigs)

Nanomedicine Formulations for Enhanced Delivery

Researchers have actively explored nanomedicine formulations to overcome the limitations of 6-mercaptopurine (6-MP), primarily its low oral bioavailability. samipubco.comnih.gov 6-mercaptopurine monohydrate is categorized as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low solubility and high permeability. samipubco.comnih.gov Its poor aqueous solubility and significant first-pass metabolism contribute to an oral bioavailability of only about 16% to 50%. samipubco.comnih.govacs.org Nanotechnology offers promising strategies to enhance the therapeutic efficacy of 6-MP by improving its delivery. nih.gov

The development of nanomedicines for 6-MP aims to enhance its solubility and protect it from extensive metabolism, thereby increasing its systemic availability. samipubco.comdovepress.com Studies have shown that encapsulating 6-MP into nanoparticles can significantly improve its pharmacokinetic profile. For instance, 6-MP-loaded nanomedicines (6-MPNs) constructed with biodegradable poly(lactide-co-glycolide) (PLGA) demonstrated improved oral bioavailability in rats. dovepress.comnih.gov The area under the curve (AUC), a measure of total drug exposure, for 6-MPNs was significantly higher than that of a 6-MP suspension. tandfonline.com

These nanomedicines are believed to enhance oral bioavailability through multiple pathways, including active transport, paracellular transport, and lymphatic delivery. tandfonline.com The small particle size of nanomedicines, typically less than 200 nm, allows for absorption by M cells in the Peyer's patches of the intestine, leading to increased systemic drug delivery. dovepress.com Furthermore, nanocarriers can protect the encapsulated drug from the harsh environment of the gastrointestinal tract and first-pass metabolism. samipubco.com

Table 1: Pharmacokinetic Parameters of 6-MP Formulations

Formulation Cmax (ng/mL) Tmax (h) AUC (µg/L·h) Relative Bioavailability (%) Reference
6-MP Suspension (6-MPCs) - - 70.31 ± 18.24 - tandfonline.com
6-MP Nanomedicines (6-MPNs) - - 147.3 ± 42.89 - tandfonline.com
6-MP Co-crystal with Isonicotinamide - - - 168.7 researchgate.net
6-MP-NLC Not significantly altered Significantly improved - - samipubco.com

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve. Data presented as mean ± standard deviation where available.

Among the various nanocarriers investigated, nanostructured lipid carriers (NLCs) and chitosan (B1678972) nanoparticles (CNPs) have emerged as promising systems for the oral delivery of 6-mercaptopurine.

Nanostructured Lipid Carriers (NLCs) are composed of a blend of solid and liquid lipids, which allows for greater drug loading and improved stability compared to other lipid-based nanoparticles. samipubco.com NLCs have been successfully used to encapsulate 6-MP, resulting in nanoparticles with a small and uniform particle size, high encapsulation efficiency, and a spherical shape. samipubco.com For example, 6-MP-loaded NLCs (6-MP-NLCs) were prepared with a particle size of approximately 124.5 nm and an encapsulation efficiency of 87.33%. samipubco.comjmchemsci.com These NLCs demonstrated a burst release followed by a sustained release of the drug. samipubco.com The formulation was found to significantly enhance the oral bioavailability of 6-MP. samipubco.com

Chitosan Nanoparticles (CNPs) are derived from chitosan, a natural, biodegradable, and biocompatible polysaccharide. nih.govnih.gov CNPs are prepared using an ionic gelation method and have been shown to improve the delivery of encapsulated drugs. nih.govmdpi.com Studies on 6-MP-loaded CNPs (6-MP-CNPs) have reported particle sizes ranging from 70.0 nm to 400.0 nm with a high positive zeta potential, indicating good stability. nih.govnih.gov The loading efficiency of 6-MP in these nanoparticles has been reported to be around 25.23%. nih.govnih.gov In vitro drug release studies showed a sustained release pattern over a period of 48 hours. nih.gov Furthermore, 6-MP-CNPs have demonstrated enhanced anti-cancer activity in vitro on various cell lines. nih.gov Some research has also explored the use of chitosan-gold nanoparticle composites for 6-MP delivery, which showed increased cytotoxicity on breast cancer cell lines. mdpi.com

Table 2: Characteristics of 6-MP Nanoparticle Formulations

Nanoparticle Type Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
6-MP-NLC 124.5 ± 2.3 0.386 ± 0.011 25.5 ± 0.64 87.33 ± 0.08 samipubco.com
6-MP-CNPs 70.0 - 400.0 0.462 54.9 25.23 nih.govnih.gov
Folate-modified Carboxymethyl Chitosan Nanoparticles 170 - 220 - - - scispace.com
6-MP-CNPs-AuNPs - - - 57 mdpi.com

PDI: Polydispersity Index, a measure of the heterogeneity of sizes of molecules or particles in a mixture.

Increased Oral Bioavailability Studies

Development of Novel 6-Mercaptopurine Derivatives and Prodrugs

In addition to nanomedicine formulations, another significant area of preclinical research involves the development of novel derivatives and prodrugs of 6-mercaptopurine to enhance its therapeutic properties. nih.govresearchgate.net A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. nih.gov The rationale behind developing 6-MP prodrugs is to improve its selectivity towards target cells and reduce systemic toxicity. nih.gov

One approach has been the synthesis of S-allylthio derivatives of 6-mercaptopurine and its riboside. researchgate.netmedchemexpress.cn These derivatives, such as S-allylthio-6-mercaptopurine (SA-6MP) and S-allylthio-6-mercaptopurine riboside (SA-6MPR), have shown more potent inhibition of cell proliferation and induction of apoptosis compared to the parent drug in leukemia cell lines. researchgate.net The increased hydrophobicity of these derivatives is thought to improve their penetration into cells. researchgate.net

Another strategy involves creating conjugates of 6-MP with other molecules. For instance, a conjugate of 6-mercaptopurine and methotrexate was synthesized as a mutual prodrug. rdd.edu.iq Other research has focused on creating disulfide prodrugs of 6-mercaptopurine, which have demonstrated effective antitumor activities. researchgate.net Researchers have also synthesized new derivatives by introducing heterocyclic moieties, such as 1,3-benzothiazole-2-amine, to the 6-MP structure. uobaghdad.edu.iq Additionally, two other derivatives, 6-[(5-pyridine-4-yl-1,2,3,4-oxadiazole-2-yl)dithiol]-9H-purine and 9H-purine-6-yl-benzyldithiocarbamate, were synthesized and showed higher cytotoxicity than 6-MP in certain cancer cell lines. researchgate.net

These novel derivatives and prodrugs represent a promising avenue for improving the clinical utility of 6-mercaptopurine.

Drug Resistance Mechanisms and Reversal Strategies

Biochemical Mechanisms of Resistance

The efficacy of 6-mercaptopurine (B1684380) relies on its intracellular conversion to cytotoxic thiopurine nucleotides. Resistance can emerge through various molecular pathways that disrupt this process.

Decreased Activation (e.g., HGPRT deficiency)

A primary mechanism of resistance to 6-mercaptopurine involves the decreased activity of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). chemicalbook.commdpi.com 6-MP is a prodrug that requires conversion to its active form, 6-thioinosine monophosphate (TIMP), a reaction catalyzed by HGPRT. chemicalbook.commdpi.com A deficiency or complete loss of HGPRT activity, often due to genetic mutations, impairs this conversion, leading to lower intracellular levels of the cytotoxic metabolites and consequently, drug resistance. pharmacology2000.comaacrjournals.orgoncotarget.com Animal tumors resistant to mercaptopurine have shown a loss of the ability to convert it to TIMP. wikipedia.org While a deficiency in HGPRT is a well-established resistance mechanism in experimental models, it is considered a relatively uncommon basis for drug resistance in human leukemic cells. chemicalbook.comasm.org Studies in patients with acute myelogenous leukemia (AML) have indicated that complete or partial HGPRT deficiency is an infrequent cause of resistance. pharmacology2000.com For instance, one study found a significant HGPRTase deficiency in only one out of 14 patients with 6-MP-resistant leukemia. asm.org

Increased Catabolism (e.g., high Xanthine (B1682287) Oxidase activity)

Enhanced breakdown of 6-mercaptopurine before it can be converted to its active form is another significant resistance mechanism. The enzyme xanthine oxidase plays a key role in the catabolism of 6-MP, converting it into the inactive metabolite 6-thiouric acid. chemicalbook.comeuropa.euresearchgate.net High levels of xanthine oxidase activity in leukemic cells can lead to the rapid inactivation of 6-MP, thereby reducing its therapeutic efficacy. chemicalbook.com This rapid conversion to 6-thiouric acid is considered a possible mechanism of 6-MP resistance. chemicalbook.com The co-administration of a xanthine oxidase inhibitor, such as allopurinol (B61711), can decrease the catabolism of 6-mercaptopurine, thereby increasing its bioavailability. europa.euresearchgate.net

Role of 5′-Nucleotidase Cytosolic II (NT5C2) Mutations

Gain-of-function mutations in the gene encoding 5′-nucleotidase cytosolic II (NT5C2) have been identified as a frequent driver of resistance to 6-mercaptopurine, particularly in relapsed acute lymphoblastic leukemia (ALL). aacrjournals.orgnih.govashpublications.org NT5C2 is an enzyme that dephosphorylates purine (B94841) nucleotides, including the active metabolites of 6-MP, such as thioinosine monophosphate (TIMP). aacrjournals.orgnih.gov

Activating mutations in NT5C2 lead to an increase in its nucleotidase activity. aacrjournals.orgnih.govsci-hub.se This enhanced enzymatic activity results in the accelerated dephosphorylation and subsequent degradation of the cytotoxic thiopurine nucleotides generated from 6-MP. aacrjournals.org Mutant NT5C2 proteins have shown a preference for thiopurine metabolites over endogenous purine nucleotides. aacrjournals.orgnih.gov This increased breakdown of the active drug metabolites prevents them from exerting their cytotoxic effects, leading to drug resistance. aacrjournals.orgashpublications.org Notably, these mutations are often found exclusively at relapse, suggesting they are selected for during prolonged exposure to 6-MP maintenance therapy. nih.govsci-hub.se In fact, activating mutations in the NT5C2 gene are responsible for resistance in over 35% of early relapse ALL cases. aacrjournals.orgnih.govnih.gov

Table 1: Impact of NT5C2 Mutations on 6-MP Resistance This table is interactive. You can sort and filter the data.

Cell Line NT5C2 Status Effect on 6-MP Sensitivity Reference
Reh Wild-type Sensitive oncotarget.com
Reh-6MPR Mutant (c. 495_496insA) ~1000-fold more resistant oncotarget.com
Reh-6TGR Mutant (c. 495_496insA) ~1000-fold more resistant oncotarget.com
CUTLL1 Wild-type Sensitive aacrjournals.org

Multidrug Resistance Protein 4 (MRP4/ABCC4) Overexpression

Overexpression of the multidrug resistance protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4), is another mechanism contributing to 6-mercaptopurine resistance. mdpi.comnih.govplos.org MRP4 is a transmembrane transporter that actively pumps various molecules, including the active metabolites of 6-MP (thioguanine nucleotides), out of the cell. mdpi.comnus.edu.sgsolvobiotech.com

Increased expression of MRP4 in cancer cells leads to a higher rate of efflux of the cytotoxic metabolites of 6-MP. mdpi.com This reduces the intracellular concentration of the active drug, thereby diminishing its therapeutic effect and leading to resistance. mdpi.complos.org Overexpression of MRP4 has been observed in various cancers, including T-lymphoblastic leukemia, and is associated with a poor prognosis. mdpi.comsolvobiotech.com In T-lymphoblastic leukemia cells, up-regulation of MRP4, coupled with the down-regulation of influx transporters, results in a high efflux of 6-MP and cell survival. mdpi.com

Strategies to Overcome Resistance

To counteract these resistance mechanisms, researchers are exploring various strategies, with a significant focus on targeted pharmacological interventions.

Pharmacologic Inhibition of NT5C2

A promising strategy to overcome resistance mediated by NT5C2 mutations is the direct pharmacological inhibition of the NT5C2 enzyme. aacrjournals.orgnih.govnih.gov The development of small-molecule inhibitors that target NT5C2 has shown potential in reversing 6-MP resistance. aacrjournals.orgresearchgate.net

One such first-in-class inhibitor, CRCD2, has demonstrated broad activity against both wild-type and various relapse-associated mutant forms of NT5C2. aacrjournals.orgnih.gov By inhibiting NT5C2, CRCD2 prevents the dephosphorylation and inactivation of the cytotoxic metabolites of 6-MP. aacrjournals.org This restores the intracellular levels of the active drug, thereby enhancing its cytotoxic effects and effectively reversing thiopurine resistance in leukemia cells. aacrjournals.orgnih.gov

Importantly, treatment with CRCD2 has been shown to increase sensitivity to 6-MP not only in cells with mutant NT5C2 but also in those with wild-type NT5C2. nih.gov This suggests that even the basal activity of wild-type NT5C2 can negatively impact the efficacy of 6-MP. aacrjournals.org Furthermore, research has identified a non-genetic mechanism of NT5C2 activation through phosphorylation, which also contributes to 6-MP resistance and can be overcome by NT5C2 inhibitors. aacrjournals.orgnih.govnih.gov These findings highlight the potential of NT5C2 inhibitor therapy to enhance the effectiveness of thiopurine maintenance therapy and overcome resistance at relapse. aacrjournals.orgnih.gov

Targeting Multidrug Resistance Proteins

Multidrug resistance (MDR) is a significant hurdle in the successful treatment of cancer with chemotherapeutic agents like 6-mercaptopurine (6-MP). A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, actively removing cytotoxic agents from cancer cells and thereby reducing their intracellular concentration and efficacy. nih.govfrontiersin.org

Several members of the ABC transporter superfamily have been implicated in 6-MP resistance. P-glycoprotein (P-gp/MDR1), a well-characterized ABC transporter, has been shown to be overexpressed in 6-MP resistant chronic myeloid leukemia (CML) cells. nih.gov This overexpression leads to decreased accumulation and increased efflux of 6-MP and its metabolites. nih.gov Studies have demonstrated that targeting P-gp can be a strategy to overcome this resistance. nih.gov

Another important group of ABC transporters involved in 6-MP resistance is the multidrug resistance-associated protein (MRP) family, particularly MRP4 (ABCC4) and MRP5 (ABCC5). nih.govdrugbank.com Overexpression of MRP4 has been observed to confer resistance to 6-MP in acute lymphoblastic leukemia (ALL) by actively pumping the drug and its metabolites out of the cells. nih.govdrugbank.com Similarly, MRP5 has been implicated in resistance to purine analogues. aacrjournals.org Research has shown that inhibiting MRP4 can reverse 6-MP resistance and increase the intracellular accumulation of the drug. plos.orgnih.gov For instance, a study identified a compound, Cpd23, that significantly sensitized MRP4-overexpressing cells to 6-MP, with a low concentration achieving a similar effect to a known MRP inhibitor, MK571. plos.orgnih.gov

The breast cancer resistance protein (BCRP/ABCG2) is another ABC transporter that has been shown to confer resistance to nucleobase and nucleoside analogs, including 6-MP. nih.govaacrjournals.org

Table 1: Impact of MRP4 Inhibition on 6-Mercaptopurine (6-MP) IC50 Values

Cell LineTreatment6-MP IC50 (μM)
HEK293-2.81 ± 0.35
HEK293/MRP4-14.11 ± 0.32
HEK293/MRP4+ 50 μM MK571Significantly decreased
HEK293/MRP4+ 5 μM Cpd23Significantly decreased
Data from Chen et al. (2018) plos.org

Combination Therapies and Synergistic Effects (e.g., Methotrexate)

Combining 6-mercaptopurine with other chemotherapeutic agents is a widely used strategy to enhance its anticancer efficacy and overcome resistance. One of the most notable synergistic combinations is with methotrexate (B535133) (MTX). nih.govnih.govresearchgate.net This synergy is rooted in their complementary mechanisms of action on purine metabolism. nih.govresearchgate.net

Methotrexate inhibits de novo purine synthesis, leading to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov This increased availability of PRPP can then be utilized for the enhanced conversion of 6-MP into its active cytotoxic metabolites, the thioguanine nucleotides (TGNs). nih.govresearchgate.net The TGNs are subsequently incorporated into DNA, leading to cell cycle arrest and apoptosis. researchgate.net

The synergistic action of MTX and 6-MP is schedule-dependent. nih.gov Studies have shown that sequential administration of methotrexate followed by 6-MP results in a synergistic cytotoxic effect, whereas simultaneous administration can be antagonistic. nih.gov The timing and concentration of MTX are crucial for maximizing the synergistic effect. nih.gov

Beyond methotrexate, other combination strategies have been explored. For instance, combining 6-MP with 5-azacitidine, another ribonucleoside analog, has shown promise in inhibiting resistant triple-negative breast cancer cells. nih.govoncotarget.com A lengthy treatment with low-dose 5-azacitidine sensitized cancer cells to the inhibitory effects of low-dose 6-MP. nih.govoncotarget.com Interestingly, this combination did not induce resistance to other chemotherapeutic drugs like doxorubicin (B1662922) or paclitaxel; in fact, it increased sensitivity to them. nih.gov

The combination of 6-MP with a DNA-based vaccine has also demonstrated synergistic effects in treating Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia in preclinical models. ashpublications.org This combination led to a significantly higher survival rate compared to either treatment alone. ashpublications.org

Table 2: Schedule-Dependent Interaction between Methotrexate and 6-Mercaptopurine

Exposure ScheduleInteraction
Simultaneous and continuous exposure (72h)Antagonistic
Sequential exposure: Methotrexate (5h) followed by 6-MP (72h) with a 3h or 19h intervalSynergistic
Data from Kano et al. (1991) nih.gov

Nanoparticle Delivery Systems for Enhanced Cellular Accumulation

The efficacy of 6-mercaptopurine can be limited by its poor solubility, low oral bioavailability, and rapid metabolism. nih.govdovepress.com Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations and enhance the cellular accumulation and therapeutic effect of 6-MP. nih.govdovepress.commdpi.comnih.govnih.govresearchgate.netscispace.commdpi.comsciopen.com

Various types of nanoparticles have been investigated for the delivery of 6-MP, including:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate 6-MP. dovepress.com These nanoparticles have shown the ability to improve the oral bioavailability and cytotoxicity of 6-MP in Jurkat cells. dovepress.com Chitosan (B1678972) nanoparticles have also been developed, demonstrating enhanced cytotoxicity against various cancer cell lines. mdpi.comresearchgate.net Folate receptor-targeted carboxymethyl chitosan nanoparticles have been designed for enhanced intracellular drug delivery in leukemia, showing increased efficacy compared to unmodified nanoparticles. nih.govscispace.commdpi.com

Lipid-Based Nanoparticles: Liposomal formulations of 6-MP have been successfully developed, showing nanosized vesicles with good drug entrapment efficiency. nih.gov Positively charged liposomes exhibited enhanced cytotoxicity against HepG2, HCT116, and MCF-7 cancer cell lines compared to neutral liposomes. nih.gov Solid lipid nanoparticles (SLNs) have also been shown to significantly increase the cytotoxic effects of 6-MP on hepatic cancer cells. researchgate.net

Metallic Nanoparticles: Gold nanoparticles (AuNPs) have been used in combination with chitosan to deliver 6-MP. mdpi.com These nanocomposites have shown increased cytotoxicity on the MCF7 breast cancer cell line. mdpi.com Iron oxide nanoparticles coated with polyvinyl alcohol (PVA) have also been used to load 6-MP, with the aim of improving its therapeutic effects and reducing side effects.

These nanoparticle systems can enhance the cellular uptake of 6-MP through various mechanisms, including energy-dependent active transport processes. nih.gov They can also provide sustained release of the drug, leading to prolonged exposure of cancer cells to the cytotoxic agent. dovepress.com Furthermore, targeted nanoparticles, such as those decorated with folate, can specifically deliver the drug to cancer cells that overexpress the corresponding receptor, thereby increasing efficacy and reducing off-target toxicity. nih.govscispace.commdpi.com

Table 3: Characteristics of Different 6-Mercaptopurine Nanoparticle Formulations

Nanoparticle SystemKey FeaturesReported Outcomes
PLGA NanoparticlesBiodegradable, Double-emulsion solvent evaporation methodImproved oral bioavailability, Enhanced cytotoxicity in Jurkat cells. dovepress.com
Chitosan-AuNPsBiocompatible, Photothermal potentialIncreased cytotoxicity in MCF7 cells. mdpi.com
Folate-Targeted Chitosan NanoparticlesTargeted delivery, GSH-responsiveEnhanced intracellular accumulation in leukemia cells, Higher efficacy than unmodified nanoparticles. nih.govscispace.commdpi.com
Positively Charged LiposomesEnhanced cellular interactionNearly two-fold lower IC50 against HepG2, HCT116, and MCF-7 cells compared to neutral liposomes. nih.gov
Solid Lipid NanoparticlesImproved stabilitySignificantly higher cytotoxic effects on HEPG2 cells than pure 6-MP. researchgate.net

Therapeutic Applications and Clinical Research Aspects

Other Clinical Applications under Investigation

Rheumatoid Arthritis and Systemic Lupus Erythematosus

6-Mercaptopurine (B1684380) (6-MP), primarily as the active metabolite of its prodrug azathioprine (B366305), has a history of use in the management of autoimmune conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). mothertobaby.orguktis.orgtandfonline.com While azathioprine is more commonly prescribed in clinical practice for these indications, understanding the role of 6-MP is crucial as it is the molecule that exerts the therapeutic effect. mothertobaby.orgdermnetnz.org

In the context of rheumatoid arthritis, particularly in cases refractory to other disease-modifying antirheumatic drugs (DMARDs), purine (B94841) analogues like 6-mercaptopurine have been utilized. A retrospective life-table analysis compared the efficacy and toxicity of methotrexate (B535133) with purine analogues (azathioprine and 6-mercaptopurine) in patients with refractory RA. The study revealed that at 12 months, a significantly higher percentage of patients treated with methotrexate achieved defined criteria of improvement compared to those on purine analogues. nih.govoup.comoup.com

Table 1: Comparison of Methotrexate and Purine Analogues in Refractory Rheumatoid Arthritis

Outcome at 12 MonthsMethotrexate GroupPurine Analogues (Azathioprine/6-Mercaptopurine) Group
Percentage of Patients Improved 61.5%25.6%
Cessation due to Toxicity 19.3%29.3%
Data sourced from a retrospective life-table analysis. nih.govoup.comoup.com

For systemic lupus erythematosus, azathioprine is a recognized therapeutic option, especially in patients requiring maintenance therapy or as a steroid-sparing agent. binasss.sa.crwikipedia.org The clinical efficacy of azathioprine in SLE is attributed to its conversion to 6-MP, which then interferes with nucleic acid synthesis, thereby suppressing the immune response. binasss.sa.cr While direct clinical trials focusing solely on 6-mercaptopurine monohydrate for SLE are not extensively documented, the established use of azathioprine provides indirect evidence for the therapeutic relevance of its active metabolite, 6-MP. tandfonline.comresearchgate.net

Psoriasis and Severe Atopic Eczema

The application of 6-mercaptopurine in dermatological conditions like psoriasis and severe atopic eczema is primarily through the administration of its prodrug, azathioprine, which is used off-label for these indications. uktis.orgdermnetnz.orgnih.gov Azathioprine is considered a third-line treatment for severe to moderate cases of atopic dermatitis and eczema. wikipedia.org

Upon administration, azathioprine is metabolized into 6-mercaptopurine, which is the active compound responsible for the immunosuppressive effects that can alleviate the symptoms of these inflammatory skin disorders. dermnetnz.orgnih.gov Research into the use of azathioprine for severe eczema has involved the measurement of its metabolites, including 6-thioguanine (B1684491) nucleotide (6-TGN), to better understand treatment response and safety. nih.gov A study investigating azathioprine metabolite levels in patients with atopic dermatitis and/or chronic hand/foot eczema found a wide variation in metabolite levels among individuals. nih.gov Although the study did not find a significant difference in 6-TGN levels between clinical responders and non-responders in one part of the analysis, it highlighted that monitoring these metabolites could be beneficial for optimizing the dose of azathioprine for individual patients. nih.gov

Autoimmune Hepatitis

6-Mercaptopurine has demonstrated efficacy as a second-line therapeutic agent for patients with autoimmune hepatitis (AIH) who are intolerant to the standard first-line treatment, azathioprine. nih.govbirmingham.ac.ukxiahepublishing.com Since azathioprine is a prodrug of 6-MP, intolerance to the former does not always preclude the use of the latter. jwatch.org

A retrospective multicenter study investigated the effectiveness and tolerability of switching to 6-MP in AIH patients with a history of azathioprine intolerance. The findings indicated that a significant majority of these patients responded positively to 6-MP treatment. nih.govbirmingham.ac.uk

Table 2: Efficacy of 6-Mercaptopurine in Azathioprine-Intolerant Autoimmune Hepatitis Patients

Patient GroupNumber of PatientsResponse to 6-Mercaptopurine
Prior Azathioprine Intolerance 2015 (75%) responded
Complete Response8
Partial Remission7
Intolerance to 6-MP5
Insufficient Response to Azathioprine 20 responded
Data from a retrospective study of 22 patients with AIH switched to 6-MP therapy. nih.govbirmingham.ac.ukjwatch.org

The results from this research suggest that for patients with AIH who cannot tolerate azathioprine, 6-mercaptopurine represents a viable and effective alternative treatment. nih.govbirmingham.ac.ukresearchgate.net However, in patients who had an insufficient response to azathioprine, 6-MP was also found to be ineffective. nih.gov

Non-Hodgkin Lymphoma

6-Mercaptopurine is a component of some chemotherapy regimens for certain types of cancer, including non-Hodgkin lymphoma (NHL). nih.gov Clinical research has explored its role, particularly in pediatric populations.

One significant randomized phase III trial conducted by the EORTC Children Leukemia Group evaluated the effect of adding monthly intravenous 6-MP to a standard continuation therapy for childhood acute lymphoblastic leukemia and lymphoblastic non-Hodgkin's lymphoma. The standard therapy already included daily oral 6-MP and weekly methotrexate. The study randomized 877 patients into two arms: one receiving the standard therapy (Arm A) and the other receiving the standard therapy plus intravenous 6-MP (Arm B). nih.govresearchgate.net

The final results of this trial, with a median follow-up of 7.6 years, showed that the addition of intravenous 6-MP was associated with a lower disease-free survival rate compared to the standard therapy alone. nih.govresearchgate.net

Table 3: Outcomes of Randomized Trial of Intravenous 6-MP in Childhood Lymphoblastic Non-Hodgkin's Lymphoma and ALL

Outcome at 8 YearsArm A (No IV 6-MP)Arm B (Additional IV 6-MP)
Number of Patients 421456
Disease-Free Survival Rate 77.9%69.1%
Number of Relapses 91128
Number of Deaths in Complete Remission 58
Total Deaths 5579
Data from EORTC CLG randomized phase III trial 58881. nih.govresearchgate.net

Another area of research in non-Hodgkin lymphoma has been the investigation of 6-MP's metabolism, especially when administered at high doses. A study involving nine children with NHL treated with high-dose intravenous 6-MP found that the drug is extensively metabolized. nih.gov This research also highlighted that co-administration of allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, can alter the metabolism of 6-MP, leading to higher plasma levels of 6-MP itself but lower levels of some of its metabolites. nih.gov Furthermore, a clinical trial was designed to explore supplementing standard methotrexate/6-mercaptopurine maintenance therapy with 6-thioguanine in children with non-Hodgkin lymphoma to potentially improve outcomes by favorably altering thiopurine metabolism. clinicaltrials.gov

Analytical Methods in Research

Quantification of 6-Mercaptopurine (B1684380) and Metabolites

Accurate measurement of 6-mercaptopurine and its key metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), is essential for understanding its pharmacology and for therapeutic drug monitoring. Several sophisticated analytical methods have been developed for this purpose.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of 6-mercaptopurine and its metabolites. bjournal.orgbjournal.org HPLC methods are widely used due to their ability to separate and quantify multiple analytes in a single run. omicsonline.orgresearchgate.net

A common approach involves reverse-phase HPLC with UV detection. scielo.br For instance, one method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer, allowing for the determination of 6-MP in bulk and tablet forms. scielo.br In this method, the retention time for 6-MP was found to be 3.25 minutes with detection at 324 nm. scielo.br The method demonstrated linearity in the concentration range of 0.01-5 μg/mL, with a limit of detection (LOD) of 17 ng/mL and a limit of quantification (LOQ) of 52 ng/mL. scielo.br

For the analysis of metabolites in red blood cells, a procedure involving perchloric acid deproteinization followed by acid hydrolysis is often employed. bjournal.orgresearchgate.net This hydrolysis step converts nucleotide metabolites into their corresponding bases, which can then be separated and quantified by HPLC. bjournal.org For example, 6-thioguanine nucleotides (6-TGN) are hydrolyzed to 6-thioguanine (6-TG), and 6-methylmercaptopurine (6-MMP) is converted to 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI). bjournal.org These compounds can then be detected at specific wavelengths (e.g., 342 nm for 6-TG, 322 nm for 6-MP, and 303 nm for AMTCI). bjournal.orgbjournal.org

The performance of these HPLC methods is rigorously validated. Linearity is typically excellent, with correlation coefficients (r²) greater than 0.99. bjournal.orgbjournal.org Analytical recoveries can vary, with reported values of 73.2% for 6-TG, 119.1% for 6-MP, and 97.4% for 6-MMP. bjournal.orgscielo.br Precision is also assessed, with intra- and inter-assay coefficients of variation being important parameters. bjournal.orgscielo.br

Table 1: Example of HPLC Method Parameters for 6-MP and Metabolite Analysis in Erythrocytes

ParameterValueReference
ColumnRadialpack Resolve C18 bjournal.orgbjournal.org
Mobile PhaseMethanol-water (7.5:92.5, v/v) with 100 mM triethylamine bjournal.orgbjournal.org
Detection Wavelengths6-TG: 342 nm, 6-MP: 322 nm, AMTCI (for 6-MMP): 303 nm bjournal.orgbjournal.org
Retention Times6-TG: 5.3 min, 6-MP: 6.0 min, AMTCI: 10.2 min bjournal.org
Linearity (r²)> 0.998 bjournal.orgscielo.br
Limit of Quantification (LOQ)6-TG: 8 pmol/8 x 10⁸ erythrocytes, 6-MP: 10 pmol/8 x 10⁸ erythrocytes, 6-MMP: 70 pmol/8 x 10⁸ erythrocytes bjournal.orgscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantification of 6-mercaptopurine and its metabolites. omicsonline.orgresearchgate.net Its selectivity and sensitivity allow for rapid analysis times and the ability to measure low concentrations in complex biological matrices. semanticscholar.org

LC-MS/MS methods are particularly valuable for therapeutic drug monitoring, offering high precision and accuracy. annlabmed.org One such method for quantifying 6-TGN and 6-MMPN in red blood cells reported a linear range of 0.1–10 µmol/L for 6-TGN and 0.5–100 µmol/L for 6-MMPN. annlabmed.org The lower limit of quantification (LLOQ) was 0.1 µmol/L for 6-TGN and 0.5 µmol/L for 6-MMPN. annlabmed.org

A UPLC-MS/MS method for the simultaneous analysis of 6-MP, 6-MMP, and 6-thioguanosine-5'-monophosphate (6-TGMP) in dried blood spots has also been developed. mdpi.com This method demonstrated linearity over a range of 25.5–1020 ng/mL for 6-MP and 6-MMP, and 51–1020 ng/mL for 6-TGMP. nih.gov The mass detection was performed using multiple reaction monitoring (MRM) mode with specific m/z transitions for each analyte. mdpi.com

Table 2: Example of LC-MS/MS Method Parameters for Thiopurine Metabolite Analysis

ParameterValueReference
6-TGN
Linear Range0.1–10 µmol/L annlabmed.org
LLOQ0.1 µmol/L annlabmed.org
Mean Extraction Recovery71.0% - 75.0% annlabmed.org
6-MMPN
Linear Range0.5–100 µmol/L annlabmed.org
LLOQ0.5 µmol/L annlabmed.org
Mean Extraction Recovery96.4% - 102.2% annlabmed.org

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler and more accessible method for the determination of 6-mercaptopurine, particularly in pharmaceutical formulations. scielo.br The principle of this method is based on the absorption of UV-Vis radiation by the analyte at a specific wavelength. plos.org

For 6-mercaptopurine, the maximum absorbance is often observed around 324-325 nm. scielo.brnih.gov In one study, a UV-Vis spectrophotometric method was used to measure 6-MP concentration, with a calibration curve built using a standard dissolved in deionized water. mdpi.com Another report indicates a maximum absorption at 325 nm in methanol. researchgate.net

While UV-Vis spectroscopy is a straightforward technique, its application for the simultaneous determination of 6-MP and its metabolites in biological samples can be challenging due to significant spectral overlap. nih.gov To overcome this, multivariate calibration methods like partial least squares (PLS) and principal component regression (PCR) have been employed to analyze UV spectral data and resolve mixtures of analytes. nih.gov For instance, the limits of detection for 6-MP, 8-hydroxy-6-mercaptopurine (8OH6MP), 6-thioxanthine (B131520) (6TX), and 6-thiouric acid (6TUA) were determined to be in the micromolar range using these chemometric approaches. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive approach for the detection of 6-mercaptopurine. bohrium.com These methods often utilize fluorescent probes that exhibit a change in fluorescence intensity upon interaction with 6-MP.

One such method involves a nanocomposite of BSA-capped Au nanoclusters and core-shell Fe3O4-SiO2 nanoparticles. nih.gov The addition of 6-MP causes aggregation of the Au nanoclusters, leading to a decrease in the red fluorescence emitted at 613 nm. nih.gov This quenching effect is linearly related to the 6-MP concentration in the range of 0.01 to 0.5 μmol L⁻¹, with a detection limit of 0.004 μmol L⁻¹. nih.gov

Another fluorescence switch sensor for 6-MP detection is based on gold nanoparticles stabilized by bovine serum albumin (BSA). bohrium.com In this system, Cu²⁺ quenches the fluorescence of the gold nanoparticles, and the subsequent addition of 6-MP restores the fluorescence due to the strong coordination between 6-MP and Cu²⁺. bohrium.com This method has a detection limit of 1.98 x 10⁻⁸ M. bohrium.com

A ratiometric fluorescence method has also been described using fluorescent MoS₂ quantum dots and horseradish peroxidase (HRP). researchgate.net These advanced fluorescence-based techniques provide high sensitivity and selectivity for the determination of 6-mercaptopurine. bohrium.comrsc.org

Measurement in Biological Samples (e.g., Erythrocytes, Plasma, Cerebrospinal Fluid)

The quantification of 6-mercaptopurine and its metabolites in various biological fluids is essential for pharmacokinetic studies and therapeutic monitoring. researchgate.netnih.gov Erythrocytes are a key matrix for measuring the active metabolites, 6-thioguanine nucleotides (6-TGN), as they accumulate within these cells. bjournal.orgnih.gov Plasma is also analyzed to determine the concentration of the parent drug and other metabolites. nih.govlongdom.org In some cases, cerebrospinal fluid is also examined. nih.gov

Sample preparation is a critical step in the analysis of these compounds in biological samples. For erythrocytes, the process typically involves washing the red blood cells, followed by lysis and deproteinization, often with perchloric acid. bjournal.orgmazums.ac.ir An acid hydrolysis step is then used to convert the nucleotide metabolites to their respective bases for easier quantification by HPLC. bjournal.orgresearchgate.net

A study measuring 6-MP in plasma and erythrocytes of children found considerable inter-patient variability. nih.gov After dose normalization, the mean peak plasma concentration was 0.68 µM, and the mean peak concentration in erythrocytes was 131% of that in plasma, indicating that 6-MP readily enters red blood cells. nih.gov

The stability of thiopurine metabolites in biological samples is an important consideration. Studies have shown that preprocessed RBC samples are stable at 25℃ and 4℃ for 4 hours and at -70℃ for up to 6 months. annlabmed.org For whole blood stored at 4℃, it is recommended to perform pretreatment within four days to avoid a significant decrease in 6-TGN concentration. annlabmed.org

Table 3: Reported Concentration Ranges of 6-MP Metabolites in Erythrocytes

MetaboliteConcentration Range (pmol/8 x 10⁸ erythrocytes)Reference
6-TGN0 - 1934.0 bjournal.orgscielo.br
6-MMP0 - 45,900 (converted from nmol) bjournal.orgscielo.br
6-TGMP (active metabolite)29 - 429 nih.gov
6-MMP (inactive metabolite)28 - 499 nih.gov

Genetic Testing for Thiopurine Metabolizing Enzymes (e.g., TPMT genotyping/phenotyping)

Genetic variations in the enzymes responsible for metabolizing thiopurines, particularly thiopurine S-methyltransferase (TPMT), can significantly impact drug efficacy and toxicity. sonicgenetics.com.aunih.gov Therefore, genetic testing for these enzymes is an important aspect of personalized medicine for patients treated with 6-mercaptopurine. sonicgenetics.com.autesting.com

TPMT Genotyping involves identifying specific genetic variants (alleles) in the TPMT gene that are associated with reduced or absent enzyme activity. nih.govambar-lab.com The most common variant alleles studied are TPMT2, TPMT3A, TPMT3B, and TPMT3C. nih.gov Individuals can be classified as normal metabolizers (two normal alleles), intermediate metabolizers (one normal and one variant allele), or poor metabolizers (two variant alleles). sonicgenetics.com.au Genotyping is typically performed using polymerase chain reaction (PCR) based methods. nih.gov It is recommended to perform genotyping before initiating thiopurine therapy to identify patients at high risk of severe side effects. testing.com

TPMT Phenotyping directly measures the activity of the TPMT enzyme in red blood cells. testing.combham.ac.uk This provides a direct assessment of the patient's metabolic capacity. ambar-lab.com While genotyping and phenotyping results are generally concordant, discrepancies can occur. oup.com For example, some individuals with a heterozygous genotype may have normal enzyme activity, while some with a wild-type genotype may have reduced activity. oup.com

In addition to TPMT, another enzyme, nudix-type motif 15 (NUDT15), has been identified as a key player in thiopurine metabolism, particularly in individuals of Asian ancestry. sonicgenetics.com.ausonicgenetics.com.au Genetic testing for variants in the NUDT15 gene can also help predict the risk of thiopurine-related toxicity. sonicgenetics.com.au

The clinical utility of this testing is to identify patients who may require dose adjustments or alternative therapies to avoid severe adverse reactions. sonicgenetics.com.aunih.gov For example, patients with intermediate TPMT activity may require a reduced dose, while those with deficient activity may not be candidates for thiopurine therapy at all. nih.gov

Table 4: TPMT Genotype and Corresponding Metabolizer Status

GenotypeMetabolizer StatusImplicationReference
TPMT1/1 (wild-type)Normal metabolizerStandard dose of thiopurine nih.gov
Heterozygous (e.g., TPMT1/3A)Intermediate metabolizerReduced enzyme activity, may require dose reduction nih.gov
Homozygous variant (e.g., TPMT3A/3A)Poor metabolizerDeficient enzyme activity, high risk of toxicity nih.gov

Future Research Directions

Development of Novel Therapeutic Strategies

Current research is actively exploring new ways to administer and combine 6-mercaptopurine (B1684380) to enhance its therapeutic index. One promising strategy involves combination therapy. For instance, co-administration with allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, has been shown to alter 6-MP metabolism. nih.govwikipedia.org This combination can increase the levels of the active therapeutic metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs), while reducing the levels of 6-methylmercaptopurine (B131649) (6-MMP) metabolites, which are linked to toxicity. nih.gov This approach allows for the optimization of 6-TGN levels, potentially improving clinical outcomes. nih.gov

Another innovative approach is the modification of dosing schedules. Split-dosing, where the total daily dose is divided and taken at different times, has emerged as a strategy to manage patients who preferentially produce high levels of 6-MMP. researchgate.net Studies have shown that this method can significantly lower 6-MMP levels without negatively impacting the therapeutic 6-TGN concentrations, thereby mitigating associated side effects. researchgate.net Furthermore, the development of new 6-MP derivatives and prodrugs is an active area of investigation, aiming to create compounds with improved selectivity for cancer cells, enhanced absorption, and lower toxicity. researchgate.net

Advanced Pharmacogenomic and Proteomic Studies

The future of 6-mercaptopurine therapy lies in personalizing treatment based on an individual's genetic makeup. Pharmacogenomics, the study of how genes affect a person's response to drugs, is central to this effort. Significant progress has been made in identifying genetic polymorphisms that influence 6-MP metabolism and toxicity. Variations in genes such as thiopurine S-methyltransferase (TPMT), nudix hydrolase 15 (NUDT15), and inosine (B1671953) triphosphatase (ITPA) are known to be critical predictors of 6-MP intolerance and toxicity. frontiersin.orgnih.govijbc.ir Patients with certain variants in these genes may have reduced enzyme activity, leading to the accumulation of toxic metabolites. researchgate.netfrontiersin.org Future research will focus on identifying and validating new genetic markers in associated metabolic pathways to create more comprehensive pharmacogenomic panels for guiding therapy. nih.govamegroups.org

Proteomic studies, which analyze the entire set of proteins in a cell or organism, offer another layer of insight. While genomic data provides information on the potential for enzyme function, proteomics can directly assess the presence and activity levels of key enzymes like TPMT. Integrating proteomic data with genomic and metabolite information (e.g., 6-TGN and 6-MMP levels) will provide a more dynamic and accurate picture of drug processing in individual patients. nih.gov This multi-omics approach will be crucial for developing sophisticated predictive models for 6-MP response and toxicity.

GeneFunction in 6-MP MetabolismImplication of Genetic Variants
TPMT Catalyzes the methylation (inactivation) of 6-MP to 6-methylmercaptopurine (6-MMP). nih.govpharmascigroup.usReduced enzyme activity leads to higher levels of active 6-TGNs, increasing the risk of myelosuppression. researchgate.net
NUDT15 Converts active thiopurine metabolites back to less toxic forms.Variants are strongly associated with 6-MP intolerance and severe leukopenia, particularly in Asian and Hispanic populations. nih.govijbc.ir
ITPA Involved in the detoxification of 6-MP metabolites. researchgate.netPolymorphisms may be associated with 6-MP intolerance and adverse effects. frontiersin.org

Refined Drug Delivery Systems and Nanotechnologies

A major limitation of conventional 6-mercaptopurine is its poor water solubility and variable bioavailability, which can compromise its effectiveness. dovepress.comacs.org Nanotechnology offers a powerful solution to these challenges. Researchers are developing various nanocarriers to improve the delivery and therapeutic efficacy of 6-MP. These advanced systems are designed to enhance solubility, protect the drug from degradation, and enable targeted delivery to tumor cells, thereby reducing systemic toxicity. dovepress.commdpi.com

Several types of nanodelivery systems are under investigation, each with unique properties. Biodegradable poly(lactide-co-glycolide) (PLGA) nanomedicines have been shown to enhance the oral bioavailability of 6-MP and reduce the accumulation of toxic metabolites in the liver and bone marrow. dovepress.com Liposomal formulations are being explored to increase the drug's half-life and improve its cytotoxic effects on cancer cells. nih.gov Other innovative platforms include glutathione-sensitive hyaluronic acid prodrugs for targeted delivery to CD44-expressing cancer cells, injectable gelatin-based hydrogels for sustained, localized release, and gold nanoparticles designed for enhanced stability and delivery. acs.orgmdpi.comnih.govresearchgate.net These systems represent a significant step towards making 6-MP therapy more effective and safer. researchgate.net

Delivery SystemDescriptionKey Research Findings
PLGA Nanomedicines Nanoparticles made from biodegradable poly(lactide-co-glycolide).Improved oral bioavailability, enhanced intestinal absorption, and reduced accumulation of toxic metabolites. dovepress.com
Liposomes Vesicles composed of lipid bilayers.Can be engineered to be positively charged to improve absorption by cancer cells; may increase drug half-life. nih.gov
Hyaluronic Acid Prodrugs 6-MP chemically linked to hyaluronic acid, a polymer that targets the CD44 receptor.Showed excellent stability, targeted delivery to AML cells, and enhanced tumor growth inhibition in vivo. acs.org
Gelatin-Based Hydrogels An injectable hydrogel that provides sustained, multistage release of 6-MP.Demonstrated superior tumor inhibition compared to free 6-MP by prolonging drug action. nih.gov
Gold Nanoparticles (AuNPs) 6-MP loaded onto or encapsulated with gold nanoparticles, sometimes with chitosan (B1678972).Increased stability and cytotoxicity against breast cancer cell lines. mdpi.comresearchgate.net

Exploration of New Therapeutic Targets

For decades, the primary mechanism of action of 6-mercaptopurine was understood to be the inhibition of de novo purine (B94841) synthesis, which disrupts DNA and RNA production in rapidly dividing cells. wikipedia.org However, recent research is uncovering novel therapeutic targets and mechanisms that extend beyond this classical pathway. These findings open up new avenues for repurposing 6-MP and understanding its broader biological effects.

Studies have revealed that 6-MP and its metabolites can influence cellular signaling pathways. For example, 6-MP has been shown to inhibit the activation of the GTPase Rac1 in endothelial cells, which in turn reduces inflammation by preventing leukocyte transmigration. aai.org This provides a mechanistic basis for its use in inflammatory conditions. Other research suggests that 6-MP can impact metabolic reprogramming in cancer cells by affecting pathways regulated by mTOR and AMP-activated protein kinase (AMPK). nih.gov Furthermore, 6-MP has been identified as an inhibitor of the deubiquitinating enzyme USP2a, leading to decreased stability of proteins like Fatty Acid Synthase (FAS), which is overexpressed in many cancers. frontiersin.org The exploration of these non-canonical targets is a key future direction that could expand the therapeutic applications of 6-mercaptopurine.

Long-Term Outcomes and Personalized Medicine Approaches

As survival rates for conditions treated with 6-mercaptopurine improve, understanding the long-term outcomes of therapy becomes increasingly important. nih.gov Future research will need to focus on the long-term efficacy and potential late effects of sustained 6-MP treatment, particularly in chronic conditions like inflammatory bowel disease. nih.gov This includes assessing the need for continuous therapy and strategies for maintaining remission over many years. amegroups.org

The ultimate goal is to move towards a truly personalized medicine approach for 6-mercaptopurine therapy. This involves integrating the diverse streams of data from pharmacogenomics, proteomics, and therapeutic drug monitoring into comprehensive models. nih.gov Advanced computational tools, including artificial intelligence and machine learning, are being developed to synthesize this complex patient data. ucla.edu These technologies can create individualized maps to identify optimal drug doses and combinations, potentially predicting response and minimizing toxicity with much greater accuracy than current trial-and-error methods. ucla.edu Such a data-driven approach promises to revolutionize how 6-mercaptopurine is prescribed, ensuring each patient receives the most effective and safest treatment regimen possible. amegroups.orgucla.edu

Q & A

Q. What is the biochemical mechanism of action of 6-mercaptopurine monohydrate (6-MP) in leukemia treatment, and how does it interfere with nucleic acid synthesis?

Methodological Answer: 6-MP acts as a purine antagonist, inhibiting de novo purine synthesis. Upon cellular uptake, it is converted to 6-thioinosinic acid (active metabolite), which competitively inhibits phosphoribosyl pyrophosphate amidotransferase (PRPPAT) , the rate-limiting enzyme in purine biosynthesis . Additionally, 6-MP metabolites block the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) and xanthine monophosphate (XMP), disrupting RNA/DNA synthesis . Researchers should validate enzyme inhibition using in vitro assays (e.g., HPLC quantification of purine metabolites) and correlate results with cytotoxicity in leukemia cell lines (e.g., Jurkat or HL-60).

Q. How can researchers address the poor aqueous solubility of 6-MP monohydrate in experimental formulations?

Methodological Answer: Due to its low water solubility (~0.12 mg/mL at 25°C), 6-MP is often dissolved in alkaline aqueous solutions (pH > 9) or organic solvents like DMSO (10 mM stock solutions) for in vitro studies . For in vivo models, researchers may use pH-responsive microparticles (e.g., chitosan-carrageenan polyelectrolyte complexes) to enhance bioavailability . Solubility can be quantified via UV-Vis spectroscopy at 316 nm .

Q. What are the critical stability considerations for 6-MP in long-term storage?

Methodological Answer: 6-MP degrades under acidic conditions and exposure to light/oxygen. For stability:

  • Store lyophilized powder at -20°C under inert gas (argon/nitrogen) .
  • Solutions in DMSO should be aliquoted and stored at -80°C (stable for ≤1 year) .
  • Monitor degradation via HPLC with a C18 column (mobile phase: 0.1% acetic acid/methanol) to detect thioguanine or hypoxanthine byproducts .

Advanced Research Questions

Q. How does inter-individual variability in thiopurine methyltransferase (TPMT) activity impact 6-MP dosing in preclinical models?

Methodological Answer: TPMT polymorphisms (e.g., TPMT2/*3 alleles) reduce enzyme activity, increasing toxicity risk. To model this:

  • Genotype animal models (e.g., Tpmt knockout mice) .
  • Use LC-MS/MS to quantify 6-thioguanine nucleotides (6-TGN) in blood, correlating with TPMT activity .
  • Adjust dosing protocols (e.g., 10–75 mg/kg in mice) based on metabolite levels to mimic clinical pharmacokinetics .

Q. What molecular mechanisms underlie 6-MP resistance in cancer cells?

Methodological Answer: Resistance arises from:

  • Missense mutations in PRPPAT (e.g., R190C), reducing 6-MP binding .
  • Upregulation of ABC transporters (e.g., ABCG2), enhancing drug efflux .
  • CRISPR-Cas9 knockout screens can identify resistance genes. Validate via RNA-seq and functional assays (e.g., ATPase activity for ABC transporters) .

Q. How can 6-MP be synergistically combined with allopurinol to optimize therapeutic efficacy?

Methodological Answer: Allopurinol inhibits xanthine oxidase, preventing 6-MP catabolism. For synergy studies:

  • Co-administer 6-MP (1–10 µM) with allopurinol (50–100 µM) in cell cultures .
  • Quantify apoptosis via Annexin V/PI staining and mitochondrial membrane potential assays (JC-1 dye) .
  • Use CompuSyn software to calculate combination indices (CI <1 indicates synergy) .

Q. What advanced analytical methods are used to quantify 6-MP and its metabolites in biological matrices?

Methodological Answer:

  • HPLC-UV : LOD of 0.1 µg/mL, using a C18 column and 316 nm detection .
  • LC-MS/MS : Enables quantification of 6-TGN in plasma (LOD: 0.5 ng/mL) with deuterated internal standards (e.g., 6-MP-d3) .
  • Surface-enhanced Raman spectroscopy (SERS) : Detects 6-MP in serum at nanomolar concentrations using β-cyclodextrin-functionalized nanoparticles .

Q. How do in vivo zebrafish models compare to murine models for studying 6-MP toxicity?

Methodological Answer:

  • Zebrafish : Cost-effective for high-throughput toxicity screens. Expose embryos (24–72 hpf) to 6-MP (1–10 µM) and assess developmental defects (e.g., tail curvature) .
  • Murine models : Better for pharmacokinetic studies. Administer 6-MP orally (50 mg/kg) and collect plasma at 0.5–24 h for LC-MS/MS analysis .

Q. What novel drug delivery systems improve 6-MP targeting to leukemic cells?

Methodological Answer:

  • pH-responsive microparticles : Prepared via ionic crosslinking of chitosan (0.5% w/v) and carrageenan (0.3% w/v). Characterize entrapment efficiency (>85%) via UV-Vis and SEM for morphology .
  • β-cyclodextrin inclusion complexes : Enhance solubility 5-fold. Validate via phase solubility studies and FT-IR (shift in S-H stretching at 2550 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.